Product packaging for chaetoglobosin B(Cat. No.:)

chaetoglobosin B

Cat. No.: B1253767
M. Wt: 528.6 g/mol
InChI Key: VUEFRYQBOMQOMV-MLXGBZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetoglobosin B is a cytochalasan alkaloid belonging to the chaetoglobosin family of fungal secondary metabolites, first identified in the 1970s . It is primarily produced by fungi such as Chaetomium globosum , a species recognized for its potent biocontrol capabilities. This compound exhibits a broad spectrum of notable bioactivities, making it a valuable reagent for pharmacological, agricultural, and cell biological research . In research settings, this compound has demonstrated significant antitumor (cytotoxic) activity against various cancer cell lines, highlighting its potential in oncology drug discovery . It also possesses strong antifungal and antibacterial properties , which underpin its role in the development of sustainable biocontrol strategies for plant pathogens . The core mechanism of action for chaetoglobosins, including this compound, involves targeting the cell's cytoskeleton; they are known to disrupt microfilament function by interfering with actin polymerization, a process critical for cell division, motility, and intracellular transport . This disruption can lead to cell cycle arrest and apoptosis, explaining its cytotoxic effects. For research use only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H36N2O5 B1253767 chaetoglobosin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H36N2O5

Molecular Weight

528.6 g/mol

IUPAC Name

(1R,3E,6R,7E,9S,11E,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,5,20-trione

InChI

InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-14,16-17,23,25,28-30,33,37-38H,8,15H2,1-4H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,23-,25-,28-,29+,30+,32+/m0/s1

InChI Key

VUEFRYQBOMQOMV-MLXGBZTESA-N

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O

Canonical SMILES

CC1CC=CC2C(C(=C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O

Synonyms

chaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Chaetoglobosin B exhibits notable antitumor effects against various cancer cell lines. Research indicates that it can inhibit the growth of specific cancer cells, including cholangiocarcinoma and colorectal cancer cells. For instance, a study demonstrated that this compound had an IC50 value of 29.85 μmol/L against the KKU-100 cholangiocarcinoma cell line, while showing no activity against KKU-OCA17 cells . Another study reported that several chaetoglobosins, including this compound, exhibited cytotoxicity with varying degrees against HCT116 cells .

Antifungal Properties

The antifungal activity of this compound is particularly significant in agricultural applications. It has been shown to be effective against several plant pathogenic fungi. A study indicated that this compound demonstrated potent antifungal activity with minimum inhibitory concentration (MIC) values lower than those of traditional fungicides like carbendazim .

Antibacterial Effects

With the rise of antibiotic resistance, the antibacterial properties of this compound have been extensively researched. Studies have shown that it possesses substantial antibacterial activity against various agricultural pathogens, making it a potential candidate for developing new antibacterial agents .

Anti-inflammatory and Antioxidant Effects

This compound has also been studied for its anti-inflammatory and antioxidant properties. Research on related compounds indicates that these substances can suppress oxidative stress and inflammatory responses in cellular models . The mechanisms involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as MAPK and NF-κB .

Phytotoxic Effects

The phytotoxicity of this compound suggests its potential use as a herbicide. It can inhibit the growth of certain plant species, which may be beneficial in managing agricultural weeds .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntitumorIC50 = 29.85 μmol/L (KKU-100)
AntifungalMIC values lower than carbendazim
AntibacterialSignificant activity against agricultural germs
Anti-inflammatorySuppresses TNF-α, IL-6, IL-1β production
PhytotoxicInhibits growth of specific plant species

Case Studies

Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, this compound was tested on various cancer cell lines, including cholangiocarcinoma and colorectal cancer cells. The results indicated selective cytotoxicity with significant inhibition observed in specific cell lines but not others.

Case Study 2: Antifungal Applications
Field trials were conducted using this compound as a biopesticide against common agricultural fungal pathogens. The results showed effective control over fungal infections compared to conventional methods.

Case Study 3: Anti-inflammatory Mechanisms
Research on the anti-inflammatory effects of this compound revealed its ability to modulate key signaling pathways in immune cells, providing insights into its potential therapeutic applications for inflammatory diseases.

Q & A

Q. What standardized methodologies are recommended for isolating and identifying chaetoglobosin B from fungal sources?

this compound is typically isolated via solvent extraction followed by chromatographic techniques. Ultra-high-performance liquid chromatography coupled with diode-array detection and high-resolution mass spectrometry (UHPLC-DAD-HRMS) is widely used for metabolite profiling, as demonstrated in secondary metabolite analyses of Penicillium expansum . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential, particularly for distinguishing this compound from analogs like chaetoglobosin A or C due to subtle structural variations .

Q. How can researchers address inconsistencies in reported bioactivity data for this compound across studies?

Discrepancies in bioactivity results (e.g., antitubercular activity vs. cytotoxic effects) may arise from differences in experimental conditions, such as fungal strain variability, growth media, or assay protocols. To mitigate this:

  • Standardize fungal cultivation conditions (e.g., temperature, pH, nutrient composition).
  • Validate bioactivity using multiple assay systems (e.g., MIC assays for antimicrobial activity, cytotoxicity screens against mammalian cell lines).
  • Cross-reference data with structural confirmation to rule out misidentification of analogs .

Q. What criteria should guide the selection of fungal strains for this compound production in laboratory settings?

Prioritize strains with:

  • Documented secondary metabolite profiles (e.g., Chaetomium globosum ).
  • Genetic stability to ensure consistent yield.
  • Compatibility with scalable fermentation protocols. Strain selection should align with research goals; for example, strains isolated from unique ecological niches (e.g., Penicillium expansum from apples ) may exhibit distinct metabolic pathways.

Advanced Research Questions

Q. How can researchers optimize this compound synthesis pathways using omics-driven approaches?

Integrate transcriptomic and metabolomic data to identify key biosynthetic gene clusters (e.g., polyketide synthases or non-ribosomal peptide synthetases). For instance:

  • Use CRISPR-Cas9 to knock out competing pathways and enhance this compound yield.
  • Apply comparative genomics to elucidate regulatory mechanisms in high-producing vs. low-producing strains .
  • Validate findings with isotopic labeling to trace precursor utilization.

Q. What strategies resolve structural ambiguities in this compound derivatives using advanced spectroscopic techniques?

Chaetoglobosins often share core structures but differ in side-chain modifications. To resolve ambiguities:

  • Combine 2D NMR (e.g., HSQC, HMBC) to map carbon-proton correlations and confirm substituent positions .
  • Use high-resolution tandem mass spectrometry (HR-MS/MS) to differentiate fragmentation patterns of analogs.
  • Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).

Q. How should contradictory data on this compound’s pharmacological mechanisms be systematically analyzed?

Conflicting reports (e.g., apoptosis induction vs. cytoskeletal disruption) require:

  • Dose-response studies to identify concentration-dependent effects.
  • Time-course experiments to track dynamic cellular responses.
  • Multi-omics integration (proteomics, phosphoproteomics) to map signaling pathways.
  • Use of isogenic cell lines to isolate specific molecular targets .

Methodological Considerations

Q. What experimental design principles ensure reproducibility in this compound research?

  • Sample Preparation: Include biological replicates (≥3) to account for fungal metabolic variability .
  • Data Reporting: Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing experimental conditions, including solvent systems, chromatographic gradients, and NMR acquisition parameters .
  • Validation: Cross-check bioactivity results with structurally defined analogs to confirm specificity .

Q. How can AI tools be responsibly integrated into this compound research workflows?

While AI (e.g., ChatGPT) aids in literature synthesis or hypothesis generation, researchers must:

  • Verify AI-suggested protocols against peer-reviewed methods (e.g., UHPLC-DAD-HRMS ).
  • Avoid reliance on AI for structural elucidation or mechanistic interpretations without experimental validation .

Data Management and Reporting

Q. What metadata is critical for sharing this compound-related datasets in public repositories?

Q. How should researchers handle partial or inconclusive this compound characterization data?

  • Clearly label tentative identifications (e.g., “this compound analog” based on HR-MS/MS).
  • Publish negative results to inform the community of structural or bioactivity ambiguities.
  • Use open-access platforms to crowdsource analytical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
chaetoglobosin B
Reactant of Route 2
chaetoglobosin B

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